molecular formula C25H28N2O6S B11137650 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide

3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11137650
M. Wt: 484.6 g/mol
InChI Key: RXXHELSMNOEFNA-UHFFFAOYSA-N
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Description

The compound 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide is a synthetic small molecule featuring a 2-oxo-2H-chromen-3-yl (coumarin-derived) core. Key structural elements include:

  • Chromenone backbone: The 4,8-dimethyl substitution and 7-position methallyloxy group (2-methylprop-2-en-1-yl ether) modulate electronic properties and steric bulk .
  • 4-Sulfamoylbenzyl group: A sulfonamide derivative, a functional group widely associated with enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) .

Properties

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C25H28N2O6S/c1-15(2)14-32-22-11-9-20-16(3)21(25(29)33-24(20)17(22)4)10-12-23(28)27-13-18-5-7-19(8-6-18)34(26,30)31/h5-9,11H,1,10,12-14H2,2-4H3,(H,27,28)(H2,26,30,31)

InChI Key

RXXHELSMNOEFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Dimethyl and Methoxy Groups: The dimethyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached via a nucleophilic substitution reaction, where the sulfonamide reacts with a benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its potential antibacterial properties. It can be used to develop new antibiotics or study the mechanisms of bacterial resistance.

Medicine

Medically, the compound’s chromen-2-one core is known for its anti-inflammatory and anticoagulant properties. This makes it a candidate for drug development in the treatment of conditions like arthritis and thrombosis.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide involves its interaction with various molecular targets. The sulfonamide group can inhibit bacterial enzymes, while the chromen-2-one core can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of chromenone derivatives functionalized with sulfonamide or related groups. Below is a comparison with structurally related molecules from the literature (Scheme 1, Frisch et al., 2009) :

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Activity
Target Compound 2-Oxo-2H-chromen-3-yl 4,8-dimethyl; 7-methallyloxy; sulfamoyl ~503.56* Enzyme inhibition
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) 4-Oxo-4H-chromen-3-yl Cyano; enamide ~296.29 Fluorescent probes
5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2) 4-Oxo-4H-chromen-3-yl Diazaphosphinane; dithioxo ~438.42 Anticancer agents
5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one (4) 4-Oxo-4H-chromen-3-yl 4-Methoxyphenyl; diazaphosphinane ~528.50 Dual kinase/phosphatase inhibition

Notes:

  • The target compound distinguishes itself via the sulfamoylbenzyl group, which is absent in compounds 1–4 . This group is linked to enhanced target specificity in sulfonamide-based drugs .
  • Compound 1 lacks the sulfonamide moiety but includes a cyano-enamide group, likely influencing its photophysical properties rather than biological activity.
  • Compounds 2 and 4 incorporate phosphorus-containing heterocycles (diazaphosphinane), which are rare in the target compound’s class but may confer redox-modulating effects .

Structural and Functional Analysis

Key Differences Impacting Bioactivity:

The sulfamoylbenzyl group provides hydrogen-bonding capability, critical for interactions with enzyme active sites (e.g., carbonic anhydrase IX in cancer therapy) .

Electronic Modulation: The 4,8-dimethyl groups on the chromenone core could reduce metabolic oxidation compared to unsubstituted analogs, extending half-life .

Biological Activity

The compound 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide is a synthetic derivative belonging to the class of chromene-based compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N2O4C_{24}H_{26}N_{2}O_{4}, with a molecular weight of approximately 402.48 g/mol. The structure features a chromene core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N2O4C_{24}H_{26}N_{2}O_{4}
Molecular Weight402.48 g/mol
CAS Number42507240

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colon cancer).

In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation. For example, a study reported an IC50 value of 25 µg/mL for related compounds against MCF-7 cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This mechanism is believed to be mediated through the inhibition of NF-kB signaling pathways. In a controlled study, treatment with similar chromene derivatives resulted in a significant decrease in nitric oxide production in RAW264.7 macrophage cell lines .

The biological activity of 3-{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-sulfamoylbenzyl)propanamide can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
  • Modulation of Inflammatory Responses : By inhibiting key inflammatory mediators, it reduces inflammation-related damage.

Study 1: Anticancer Activity

A study published in Pharmacological Research evaluated various chromene derivatives for their anticancer properties. The results indicated that compounds with structural similarities to 3-{4,8-dimethyl...propanamide showed promising results in inhibiting tumor growth in xenograft models .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of chromene derivatives, highlighting their ability to inhibit LPS-induced inflammation in macrophages. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases due to their ability to modulate immune responses effectively .

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